molecular formula C11H18N2O2 B062500 Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate CAS No. 188183-42-8

Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate

Cat. No. B062500
M. Wt: 210.27 g/mol
InChI Key: VTWHSHARNYSENI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBC and is a member of the carbamate family. TBC is synthesized through a specific method and has a unique mechanism of action that makes it useful for scientific research purposes.

Mechanism Of Action

The mechanism of action of TBC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cells. TBC has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

TBC has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. TBC has also been found to exhibit antifungal and antibacterial activity. Additionally, TBC has been shown to improve cognitive function in animal studies.

Advantages And Limitations For Lab Experiments

TBC has several advantages for lab experiments, including its high purity and stability. TBC is also readily available and relatively inexpensive. However, TBC has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases. TBC could also be used as a tool for studying the activity of enzymes and other cellular processes. Additionally, TBC could be modified to improve its activity and reduce its toxicity.
Conclusion:
TBC is a chemical compound that has various scientific research applications, including its use as a building block for the synthesis of other compounds and as a reagent in organic synthesis reactions. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions. TBC has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its potential toxicity. There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases.

Synthesis Methods

TBC is synthesized through a specific method that involves reacting tert-butyl N-(2-hydroxyethyl)carbamate with acrylonitrile in the presence of a base catalyst. This reaction results in the formation of TBC, which is then purified through column chromatography. The yield of TBC can be improved by using different solvents and optimizing the reaction conditions.

Scientific Research Applications

TBC has various scientific research applications, including its use as a building block for the synthesis of other compounds. TBC is also used as a reagent in organic synthesis reactions and as a ligand in coordination chemistry. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions.

properties

CAS RN

188183-42-8

Product Name

Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate

InChI

InChI=1S/C11H18N2O2/c1-6-7-11(5,8-12)13-9(14)15-10(2,3)4/h6H,1,7H2,2-5H3,(H,13,14)/t11-/m0/s1

InChI Key

VTWHSHARNYSENI-NSHDSACASA-N

Isomeric SMILES

C[C@](CC=C)(C#N)NC(=O)OC(C)(C)C

SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C#N

synonyms

Carbamic acid, (1-cyano-1-methyl-3-butenyl)-, 1,1-dimethylethyl ester, (S)-

Origin of Product

United States

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